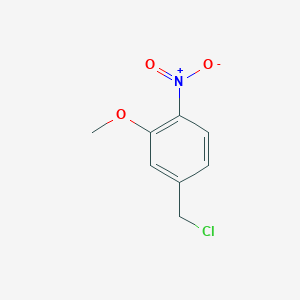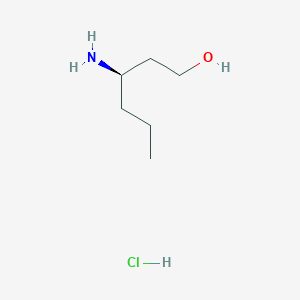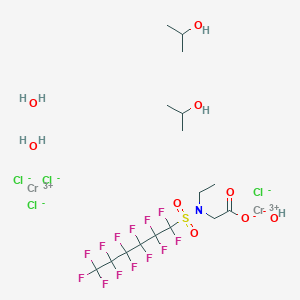
5-Formyl-2-(methylsulfanyl)benzonitrile
Overview
Description
Scientific Research Applications
1. Mesomorphic Properties Enhancement
A study by Mori, Hashimoto, and Ujiie (2011) explored the impact of introducing a semi-fluorinated side chain and a lateral polar group, such as a formyl group, into benzonitriles. They found that these modifications could significantly alter the thermal behaviors and mesomorphic properties of the compounds. Specifically, the lateral formyl group, akin to that in 5-Formyl-2-(methylsulfanyl)benzonitrile, can restrict free rotation around the C–N bond, enhancing molecule flatness and lateral overlap between neighboring molecules, which in turn induces and enhances mesomorphic properties (Mori, Hashimoto, & Ujiie, 2011).
2. Pharmaceutical Research and Novel Drug Synthesis
In pharmaceutical research, this compound derivatives are synthesized for potential active drugs. Oussaid, Najem, and Garrigues (1992) discussed the synthesis of new derivatives of 2,5-disubstituted thiophene, highlighting the versatility of benzonitrile derivatives in creating potentially active pharmaceutical compounds (Oussaid, Najem, & Garrigues, 1992).
3. Material Science Applications
In material science, the unique properties of benzonitriles, including those similar to this compound, are leveraged. For instance, Fierro et al. (2006) described the formation of benzisothiazole rings from reactions involving similar benzonitrile derivatives, a process valuable in creating specific molecular structures with applications in materials science and chemistry (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).
4. Analytical Chemistry
The compound's derivatives play a role in analytical chemistry, particularly in the study of DNA and RNA formylation. Jiang et al. (2017) developed a method using chemical labeling combined with mass spectrometry analysis to measure formylated nucleosides, where derivatives similar to this compound were likely involved (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).
Safety and Hazards
The safety information for 5-Formyl-2-(methylsulfanyl)benzonitrile indicates that it is a hazardous substance. The hazard statements include H302, H312, H332, which mean it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and storing in a well-ventilated place .
Properties
IUPAC Name |
5-formyl-2-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVCYRAVUWCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591814 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694481-16-8 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3056089.png)








